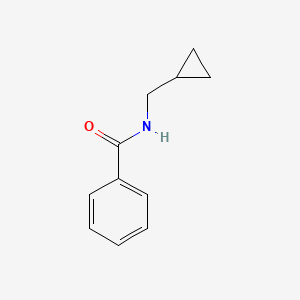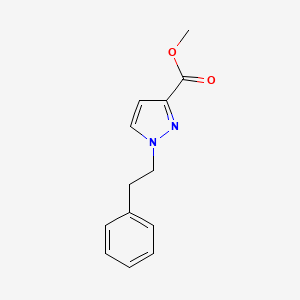![molecular formula C13H17BN4O2 B6600273 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole CAS No. 775351-37-6](/img/structure/B6600273.png)
5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole
Overview
Description
5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole (5-TMTD) is an organic compound which has recently been studied for its potential applications in scientific research. 5-TMTD has been found to be a useful reagent in organic synthesis and can be used to modify the properties of other compounds. In addition, 5-TMTD has been found to have a variety of biochemical and physiological effects which could be useful in various scientific applications.
Scientific Research Applications
5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole has been found to have a variety of potential applications in scientific research. One of the primary uses of this compound is in organic synthesis, where it can be used to modify the properties of other compounds. In addition, this compound has been found to be useful in the study of proteins and enzymes, as it can be used to modify the activity of these molecules and to study their structure and function. This compound has also been found to have potential applications in drug delivery, as it can be used to modify the properties of drugs and to improve their delivery to target cells.
Mechanism of Action
The mechanism of action of 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole is not yet fully understood. However, it is believed that this compound acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This covalent bond formation can modify the activity of proteins and enzymes, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to affect the activity of proteins and enzymes, leading to changes in the activity of various metabolic pathways. In addition, this compound has been found to have effects on cell signaling pathways, which can lead to changes in gene expression and other cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole in lab experiments is its ability to modify the activity of proteins and enzymes. This can be useful for studying the structure and function of these molecules, as well as for studying the effects of various drugs and other compounds on these molecules. However, this compound also has some limitations, such as its potential to cause side effects in some cases. In addition, this compound is not always stable in certain conditions, which can limit its use in certain experiments.
Future Directions
There are a variety of potential future directions for the use of 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole in scientific research. One potential direction is the development of new methods for synthesizing this compound and for modifying its properties. In addition, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential applications in drug delivery and other areas. Finally, further research could be done to explore the potential side effects of this compound and to develop methods for minimizing these effects.
Synthesis Methods
5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)phenyl]-1H-tetrazole can be synthesized using a variety of methods. One of the most common methods for synthesizing this compound is through a two-step process involving the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMDB) and 5-bromo-1H-tetrazole. In the first step, the TMDB is reacted with 5-bromo-1H-tetrazole in the presence of a base to form this compound. In the second step, the this compound is reacted with an acid to form the desired product.
properties
IUPAC Name |
5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-5-6-9(8-10)11-15-17-18-16-11/h5-8H,1-4H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXATNZPHWXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153792 | |
| Record name | 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
775351-37-6 | |
| Record name | 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775351-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301153792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)





![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)


